3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid
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Overview
Description
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives, including 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid, often involve scalable processes that ensure high yields and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen atoms. Substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- 3-(Imidazol-4(5)-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Uniqueness
3-(1-Ethyl-1H-imidazol-4-yl)prop-2-ynoic acid is unique due to the presence of the ethyl group on the imidazole ring and the prop-2-ynoic acid moiety. These structural features confer specific chemical and biological properties that distinguish it from other imidazole derivatives. For example, the ethyl group can influence the compound’s lipophilicity and its ability to interact with biological targets .
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(1-ethylimidazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C8H8N2O2/c1-2-10-5-7(9-6-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12) |
InChI Key |
PKHYZNJNMCDXBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C#CC(=O)O |
Origin of Product |
United States |
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